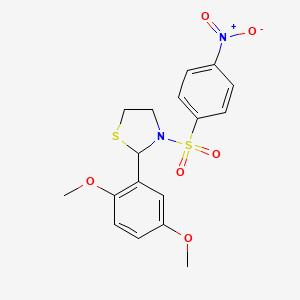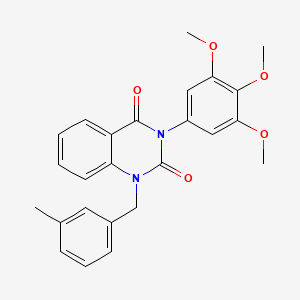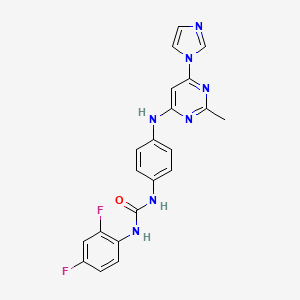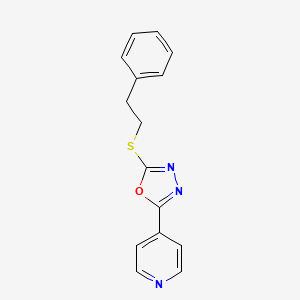![molecular formula C23H26N4O2S B2840973 2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-33-5](/img/structure/B2840973.png)
2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Research has demonstrated the synthesis and evaluation of novel derivatives of [1,2,4]triazoloquinazoline, including the specific compound , showing promising antimicrobial and antifungal properties. These compounds were tested against a variety of pathogens including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans. The results indicated significant activity, suggesting potential for the development of new antimicrobial and antifungal agents (Al-Salahi et al., 2013; Antipenko et al., 2009).
Anticancer Applications
- Another area of research has focused on the cytotoxic and anti-inflammatory activities of methylsulfanyl-triazoloquinazoline derivatives. These studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as hepatocellular carcinoma cells (Hep-G2) and colon carcinoma cells (HCT-116), as well as inhibitory effects on inflammatory mediators in macrophages. This indicates the potential of these compounds in the development of anticancer and anti-inflammatory therapies (Al-Salahi et al., 2013).
Synthesis and Chemical Reactivity
- The synthesis of [1,2,4]triazoloquinazoline derivatives and their chemical reactivity have also been explored, providing insights into the methodologies for creating various compounds with potential biological activities. These studies contribute to the broader understanding of how to manipulate the chemical structure of [1,2,4]triazoloquinazolines for specific applications, including but not limited to, antimicrobial, antifungal, and anticancer activities (Al-Salahi & Geffken, 2011; Pokhodylo & Obushak, 2019).
Propiedades
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-7-21-25-22-16-10-19(28-5)20(29-6)11-18(16)24-23(27(22)26-21)30-12-17-14(3)8-13(2)9-15(17)4/h8-11H,7,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEPFRWEGNXRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=C(C=C4C)C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride](/img/structure/B2840892.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)
![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)

![1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2840898.png)

![(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2840902.png)
![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)

![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)
![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)

